molecular formula C16H17ClN4O3 B12126276 2-Methoxyethyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

2-Methoxyethyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B12126276
M. Wt: 348.78 g/mol
InChI Key: RAXKHGYNVJFCBT-UHFFFAOYSA-N
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Description

2-Methoxyethyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 2-Methoxyethyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal can yield triazolopyrimidine derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methoxyethyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives such as:

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share structural similarities but differ in their specific substituents and biological activities. 2-Methoxyethyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substituents, which confer distinct biological properties and potential applications.

Properties

Molecular Formula

C16H17ClN4O3

Molecular Weight

348.78 g/mol

IUPAC Name

2-methoxyethyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H17ClN4O3/c1-10-13(15(22)24-7-6-23-2)14(11-4-3-5-12(17)8-11)21-16(20-10)18-9-19-21/h3-5,8-9,14H,6-7H2,1-2H3,(H,18,19,20)

InChI Key

RAXKHGYNVJFCBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)Cl)C(=O)OCCOC

Origin of Product

United States

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